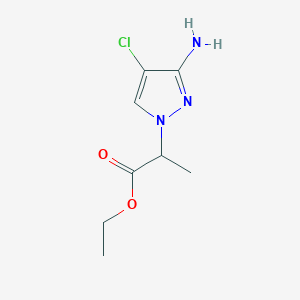
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, features an amino group and a chloro substituent on the pyrazole ring, which can significantly influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate
- Ethyl 2-(3-amino-4-fluoro-1h-pyrazol-1-yl)propanoate
- Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to interact with hydrophobic pockets in enzymes, potentially increasing its inhibitory potency .
Propriétés
Formule moléculaire |
C8H12ClN3O2 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
ethyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-14-8(13)5(2)12-4-6(9)7(10)11-12/h4-5H,3H2,1-2H3,(H2,10,11) |
Clé InChI |
DQXDBJVDWLYSJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N1C=C(C(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


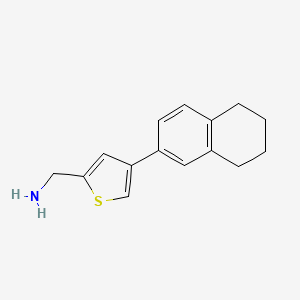
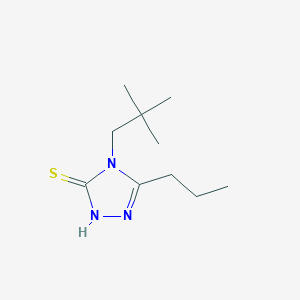
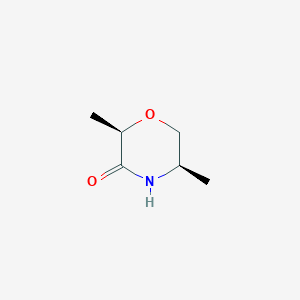
![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
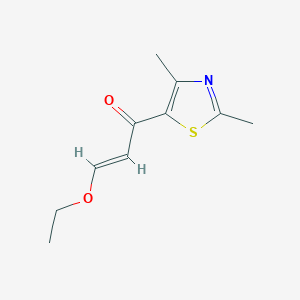

![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)
![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)
![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
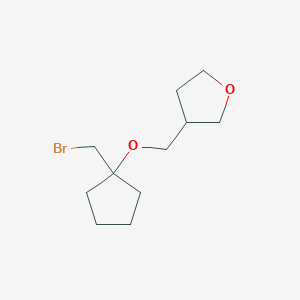
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)


